REACTION_CXSMILES
|
Cl.CCN([CH:8]([CH3:10])[CH3:9])C(C)C.[NH:11](C(OC(C)(C)C)=O)[C@H](C(ON1C(=O)CCC1=O)=O)CC(=O)OCC1C=CC=CC=1.[C:41](O)(=O)[CH2:42][C:43]([CH2:48][C:49]([OH:51])=[O:50])(C(O)=O)O>CN(C=O)C.[Au]>[NH2:11][CH2:41][C:42]1[CH:43]=[C:48]([CH:10]=[CH:8][CH:9]=1)[C:49]([OH:51])=[O:50]
|
Name
|
|
Quantity
|
24.32 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
Boc-Asp(OBzl)-OSu
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
N([C@@H](CC(OCC1=CC=CC=C1)=O)C(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Au]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
to stir 24 hr, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solids were then collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice cold water (200 ml) and ice cold ethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.62 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |